Cas no 1241800-35-0 (3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid)

3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid 化学的及び物理的性質
名前と識別子
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- 3-[5-(2-Carboxyethyl) pyrazon-2-yl] propionic acid
- 3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid
- 3-[5-(Carboxymethyl)-3-oxo-1H-pyrazol-2-yl]propanoic acid
- 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid
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- インチ: 1S/C8H10N2O5/c11-6-3-5(4-8(14)15)9-10(6)2-1-7(12)13/h3,9H,1-2,4H2,(H,12,13)(H,14,15)
- InChIKey: VACNUCIWVNKGQT-UHFFFAOYSA-N
- SMILES: O=C1C=C(CC(=O)O)NN1CCC(=O)O
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 336
- トポロジー分子極性表面積: 107
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 480.9±55.0 °C at 760 mmHg
- フラッシュポイント: 244.7±31.5 °C
- じょうきあつ: 0.0±2.6 mmHg at 25°C
3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596788-5g |
3-(3-(Carboxymethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)propanoic acid |
1241800-35-0 | 98% | 5g |
¥1489.00 | 2024-08-09 | |
TRC | C183658-100mg |
3-[5-(2-Carboxyethyl)pyrazon-2-yl]propionic Acid |
1241800-35-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
TRC | C183658-50mg |
3-[5-(2-Carboxyethyl)pyrazon-2-yl]propionic Acid |
1241800-35-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | C183658-500mg |
3-[5-(2-Carboxyethyl)pyrazon-2-yl]propionic Acid |
1241800-35-0 | 500mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596788-1g |
3-(3-(Carboxymethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)propanoic acid |
1241800-35-0 | 98% | 1g |
¥428.00 | 2024-08-09 |
3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acidに関する追加情報
Introduction to 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid (CAS No: 1241800-35-0)
3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid, identified by its Chemical Abstracts Service (CAS) number 1241800-35-0, is a compound of significant interest in the field of pharmaceutical and biochemical research. This molecule, featuring a pyrazon core with propionic acid and carboxyethyl substituents, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for drug discovery and mechanistic studies.
The pyrazon moiety in 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid is a key structural feature that contributes to its reactivity and interaction with biological targets. Pyrazones are known for their ability to participate in various chemical reactions, including condensation and cyclization processes, which can lead to the formation of more complex molecules. This property makes the compound a promising candidate for synthesizing derivatives with enhanced pharmacological properties.
Recent studies have highlighted the potential of 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid in modulating biological pathways relevant to inflammation, metabolism, and cell signaling. The carboxyethyl group appended to the pyrazon ring introduces additional reactivity, allowing for further functionalization and tailoring of the molecule's properties. This flexibility has enabled researchers to explore its role in developing novel therapeutic agents targeting various diseases.
In the context of drug development, the propionic acid moiety in 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid plays a crucial role in determining its solubility and bioavailability. Propionic acid derivatives are often used in pharmaceutical formulations due to their favorable pharmacokinetic profiles. The presence of this group enhances the compound's ability to cross biological membranes, facilitating its absorption and distribution within the body.
One of the most compelling aspects of 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid is its potential as an intermediate in synthesizing more complex bioactive molecules. The pyrazon core serves as a versatile platform for constructing heterocyclic compounds, which are widely recognized for their therapeutic efficacy. Researchers have leveraged this compound to develop novel inhibitors and activators of enzymes involved in metabolic disorders, cancer, and neurodegenerative diseases.
The carboxyethyl substituent further enhances the synthetic utility of 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid by providing a site for chemical modification. This allows for the introduction of additional functional groups, such as hydroxyl or amine moieties, which can fine-tune the molecule's interactions with biological targets. Such modifications have been instrumental in optimizing drug candidates for clinical trials.
Advances in computational chemistry have also facilitated the study of 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid by enabling high-throughput virtual screening and molecular docking simulations. These techniques have helped researchers identify potential binding sites on target proteins and predict the compound's pharmacological activity. Such computational approaches have accelerated the drug discovery process by reducing the need for extensive experimental screening.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies have shown interest in 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid as a building block for developing new drugs with improved efficacy and reduced side effects. Its unique structural features make it a valuable asset in medicinal chemistry libraries, providing chemists with a diverse set of options for designing next-generation therapeutics.
Future research directions may focus on exploring the compound's role in modulating disease-related pathways at a molecular level. By understanding how 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid interacts with biological targets, scientists can gain insights into its mechanisms of action and identify new therapeutic opportunities. Additionally, investigating its potential as an antiviral or antibacterial agent could open up new avenues for treating infectious diseases.
In summary, 3-5-(2-Carboxyethyl)pyrazon-2-ylpropionic Acid (CAS No: 1241800-35-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with recent advancements in synthetic chemistry and computational methods, make it a promising candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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